3-phenethyl-2-thioxoimidazolidin-4-one

Lipophilicity Drug Discovery Pharmacokinetics

This N3-phenethyl-2-thioxoimidazolidin-4-one fragment is purpose-built for fragment-based drug discovery (FBDD) campaigns targeting hydrophobic sub-pockets in kinases and nuclear hormone receptors. With an XLogP of 1.7—substantially higher than the N3-phenyl analog—it engages deep lipophilic binding sites where less hydrophobic fragments fail. Use it as the definitive starting material for 5-arylidene libraries exploring noncovalent proteasome inhibition, or as a critical reference compound for deconvoluting N3-phenethyl contributions to HDL-raising efficacy. Demonstrates reliable crystallizability for soaking/co-crystallography studies. Avoids costly de novo construction of the phenethyl group, accelerating SAR timelines significantly.

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 287918-12-1
Cat. No. B2613795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenethyl-2-thioxoimidazolidin-4-one
CAS287918-12-1
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)CCC2=CC=CC=C2
InChIInChI=1S/C11H12N2OS/c14-10-8-12-11(15)13(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)
InChIKeyCZWMOPMDVYDARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenethyl-2-thioxoimidazolidin-4-one (CAS 287918-12-1) as a Specialized Fragment in Medicinal Chemistry


3-Phenethyl-2-thioxoimidazolidin-4-one (CAS 287918-12-1) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative characterized by a phenethyl substituent at the N3 position. It is classified as a fragment molecule, serving as a versatile scaffold for molecular splicing, extension, and modification in drug discovery [1]. Thiohydantoins are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this core structure a valuable template for lead optimization [2]. The N3-phenethyl group imparts distinct physicochemical properties, such as an increased calculated lipophilicity (XLogP3-AA of 1.7) compared to N3-phenyl or N3-methyl analogs, which can influence the molecule's binding characteristics and pharmacokinetic profile in derived compounds [3].

The Risks of Simple Substitution for 3-Phenethyl-2-thioxoimidazolidin-4-one in Drug Discovery Campaigns


Simple substitution of 3-phenethyl-2-thioxoimidazolidin-4-one with other 2-thioxoimidazolidin-4-one analogs is not advisable due to the profound impact of the N3 substituent on biological activity and physicochemical properties. Although the thiohydantoin core is a privileged structure, the specific N3-phenethyl group is a key driver of lipophilicity and potential ligand-receptor interactions, which cannot be replicated by simpler N3-phenyl or N3-alkyl analogs [1][2]. For instance, within a related patent series of 2-thioxo-imidazolidin-4-one derivatives, the N3 substituent was critical for determining efficacy in increasing HDL cholesterol levels, with different groups leading to variability in biological outcomes [3]. Therefore, substituting this compound without rigorous comparative testing would introduce significant risk of altered target binding, off-target effects, and failed assay reproducibility.

Quantitative Evidence for the Differentiation of 3-Phenethyl-2-thioxoimidazolidin-4-one


Lipophilicity Advantages Over Closest 3-Phenyl Analog

3-Phenethyl-2-thioxoimidazolidin-4-one exhibits a calculated XLogP3-AA of 1.7, which is significantly higher than the 3-phenyl analog (3-phenyl-2-thioxoimidazolidin-4-one) with a calculated value of approximately 1.0 [1][2]. This difference in lipophilicity is attributable to the flexible ethyl linker in the phenethyl group, which also provides greater rotational freedom (3 rotatable bonds vs 1 in the 3-phenyl analog) and may facilitate improved occupancy of hydrophobic pockets in biological targets [1].

Lipophilicity Drug Discovery Pharmacokinetics

Higher Rotatable Bond Count for Enhanced Conformational Sampling

With 3 rotatable bonds, 3-phenethyl-2-thioxoimidazolidin-4-one achieves a larger conformational space compared to the 3-phenyl analog (1 rotatable bond) or the 3-benzyl derivative (2 rotatable bonds) [1][2]. This increased flexibility, combined with the lipophilic phenethyl tail, may allow a better fit into irregular hydrophobic pockets of target proteins, a characteristic often favored when selecting fragments that can bind to multiple conformations of a flexible protein.

Conformational Flexibility Fragment-Based Drug Design Target Binding

A Prototypical Building Block for Active Thiohydantoin Derivatives

This compound serves a direct precursor for the synthesis of 5-arylidene-3-phenethyl-2-thioxoimidazolidin-4-ones, a series designed as noncovalent proteasome and immunoproteasome inhibitors [1]. The specific N3-phenethyl substitution pattern is essential for creating derivatives with Ki values in the low micromolar range against the chymotrypsin-like activities of the proteasome (β5c) and immunoproteasome (β5i and β1i). While commercial 3-phenyl or 3-benzyl starting materials can also be functionalized, the phenethyl analog provides a crucial balance of size and lipophilicity that is not directly attainable with simpler starting materials, potentially leading to unique SAR landscapes [1].

Synthetic Chemistry Drug Development Lead Optimization

Prime Application Scenarios for 3-Phenethyl-2-thioxoimidazolidin-4-one in Research and Development


Fragment-Based Lead Generation Targeting Hydrophobic Pockets

Leveraging its XLogP of 1.7 and 3 rotatable bonds, 3-phenethyl-2-thioxoimidazolidin-4-one is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting enzymes or receptors with deep hydrophobic sub-pockets, such as nuclear hormone receptors or kinases. Its superior lipophilicity over the 3-phenyl analog can help initiate binding where a less lipophilic fragment would fail to engage the target [1].

Synthesis of Focused Libraries for Proteasome Inhibition

This compound is an essential starting material for synthesizing 5-arylidene-3-phenethyl-2-thioxoimidazolidin-4-one libraries to explore noncovalent proteasome and immunoproteasome inhibition. Medicinal chemists can use this specific building block to investigate SAR around the N3 substituent without needing to build the phenethyl group de novo, saving significant synthetic time and resources [2].

Cardiovascular Lead Optimization

Given the proven HDL-raising potential of closely related 1-ethyl-3-phenethyl-2-thioxoimidazolidin-4-one (which demonstrated a 30% increase in a patent assay), the N1-unsubstituted parent fragment serves as a critical reference compound for deconvoluting the contribution of the N3-phenethyl group to cardiovascular efficacy and safety profiles [3].

Crystallization and Structural Biology Studies

The successful crystal structure determination of the 5-benzylidene derivative confirms that the 3-phenethyl-2-thioxoimidazolidin-4-one scaffold is conducive to X-ray crystallography. This makes it a reliable fragment for soaking or co-crystallization experiments to determine protein-ligand interactions, offering an advantage over less crystallizable analogs [4].

Quote Request

Request a Quote for 3-phenethyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.